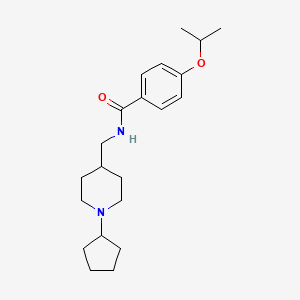
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The compound also contains a benzamide group, which is found in many bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through cyclization of 1,2-diamine derivatives . The benzamide group could be introduced through a variety of methods, including nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a benzamide group via a methylene (-CH2-) linker. The benzamide group would have an isopropoxy substituent at the 4-position.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the benzamide group could participate in nucleophilic substitution reactions, while the piperidine ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the isopropoxy group could increase its lipophilicity, which could affect its solubility and permeability.Mécanisme D'action
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide works by inhibiting the activity of GABA aminotransferase, which is responsible for the degradation of GABA. This inhibition leads to an increase in the levels of GABA in the brain, which can then bind to GABA receptors and modulate neuronal activity. The exact mechanism by which this compound exerts its effects is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of GABA in the brain. This increase in GABA levels can lead to a decrease in neuronal excitability and a reduction in seizure activity. Studies have also suggested that this compound may have potential applications in the treatment of addiction and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide is its ability to selectively inhibit GABA aminotransferase without affecting other enzymes in the brain. This selectivity makes this compound a promising candidate for the development of new drugs for the treatment of various neurological disorders. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the compound has low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide. One area of research is the development of new drugs based on the structure of this compound for the treatment of various neurological disorders. Another area of research is the investigation of the long-term effects of this compound on neuronal activity and behavior. Finally, studies are needed to determine the optimal dosage and administration of this compound for different neurological disorders.
Méthodes De Synthèse
The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide involves a multi-step process that starts with the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(cyclopentyl) piperidine to form the corresponding amide. Finally, the amide is reduced with sodium borohydride to form this compound.
Applications De Recherche Scientifique
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. Studies have shown that this compound can increase the levels of GABA in the brain by inhibiting the activity of GABA aminotransferase, which is responsible for the degradation of GABA. This increase in GABA levels can lead to a decrease in neuronal excitability and a reduction in seizure activity.
Safety and Hazards
Propriétés
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-16(2)25-20-9-7-18(8-10-20)21(24)22-15-17-11-13-23(14-12-17)19-5-3-4-6-19/h7-10,16-17,19H,3-6,11-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWKYLWTNKWWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

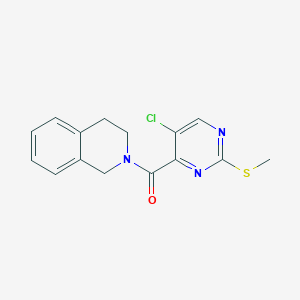
![N-isopropyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2760809.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride](/img/structure/B2760811.png)

![[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2760816.png)

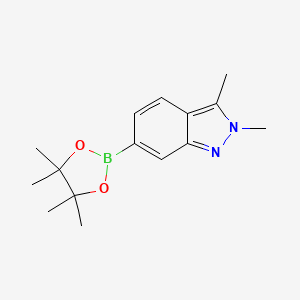
![5-Bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine](/img/structure/B2760822.png)
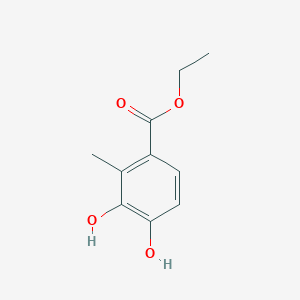

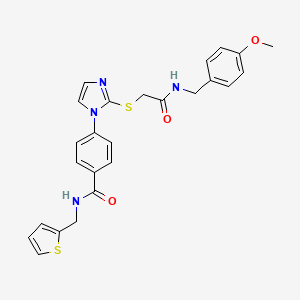
![Methyl 1-(4-chlorophenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B2760830.png)